

LC-MS/MS protocol for quantifying (E)-isopentadec-2-enoyl-CoA

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Compound of Interest

Compound Name: (E)-isopentadec-2-enoyl-CoA

Cat. No.: B15548560

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An LC-MS/MS protocol for the sensitive and specific quantification of **(E)-isopentadec-2-enoyl-CoA**, a key intermediate in lipid metabolism, is presented. This method is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this long-chain unsaturated acyl-CoA in various biological matrices. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes representative data for method validation.

Application Notes

(E)-isopentadec-2-enoyl-CoA is a critical intermediate in the beta-oxidation of odd-chain fatty acids. Accurate quantification of this and other acyl-CoAs is essential for studying metabolic flux, identifying enzyme deficiencies, and understanding the mechanism of action of drugs that target lipid metabolism.[1][2] The presented LC-MS/MS method utilizes a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[2][3]

The protocol is optimized for the analysis of long-chain acyl-CoAs, which can be challenging due to their amphipathic nature and potential for peak tailing in reversed-phase chromatography.[4] The use of a C18 reversed-phase column with a mobile phase containing ammonium hydroxide at a high pH enhances chromatographic resolution and peak shape.[2][3][5] Sample preparation involves a robust extraction procedure to efficiently isolate acyl-CoAs from complex biological samples.[6][7][8]

Experimental Protocols

Materials and Reagents

- **(E)-isopentadec-2-enoyl-CoA** standard (synthesis required or custom order)
- Heptadecanoyl-CoA (C17:0-CoA) internal standard (IS)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Water, LC-MS grade
- Ammonium hydroxide (NH₄OH)
- Formic acid
- 2-propanol
- Potassium phosphate monobasic (KH₂PO₄)
- Bovine serum albumin (BSA), fatty acid-free
- Petroleum ether
- Ammonium sulfate ((NH₄)₂SO₄)
- Chloroform
- Solid-phase extraction (SPE) columns (optional, for sample cleanup)[[9](#)]

Sample Preparation (from Tissue)

- Weigh approximately 50 mg of frozen tissue and homogenize in a 2 mL microcentrifuge tube with a polypropylene pestle in liquid nitrogen.[[7](#)]
- Add 400 µL of ice-cold extraction buffer (2 mL 2-propanol, 2 mL 50 mM KH₂PO₄ pH 7.2, 50 µL glacial acetic acid, and 80 µL of 50 mg/mL fatty acid-free BSA).[[7](#)]

- Add the internal standard (e.g., heptadecanoyl-CoA) to the extraction buffer to a final concentration of 10 μ M.
- Vortex the homogenate vigorously.
- Wash the extract three times with 400 μ L of petroleum ether saturated with a 1:1 (v/v) mixture of 2-propanol and water to remove neutral lipids. Centrifuge at 100 x g for 1 minute to separate phases and discard the upper (petroleum ether) phase.[7]
- To the remaining aqueous phase, add 10 μ L of saturated $(\text{NH}_4)_2\text{SO}_4$ followed by 1.2 mL of a 2:1 methanol:chloroform mixture.[7]
- Vortex and let stand at room temperature for 20 minutes, then centrifuge at 21,000 x g for 2 minutes.[7]
- Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.
- Reconstitute the dried extract in 100 μ L of 50:50 (v/v) mobile phase A and mobile phase B mixture for LC-MS/MS analysis.[7]

LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m particle size).[2][3][5]
 - Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[1]
 - Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[1]
 - Flow Rate: 0.4 mL/min.[1]
 - Gradient:
 - 0-2 min: 20% B
 - 2-5 min: Linear gradient to 95% B
 - 5-7 min: Hold at 95% B

- 7.1-9 min: Return to 20% B and equilibrate.[10]
- Injection Volume: 10 µL.
- Column Temperature: 40 °C.
- Mass Spectrometry (MS):
 - Instrument: Triple quadrupole mass spectrometer.
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2][3]
 - Capillary Voltage: 3.5 kV.[9]
 - Source Temperature: 120 °C.[9]
 - Desolvation Temperature: 400 °C.[9]
 - Multiple Reaction Monitoring (MRM): The precursor ion is the protonated molecule $[M+H]^+$. The product ion is generated from the characteristic neutral loss of the 5'-AMP moiety (507 Da).[9][11]

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
(E)-isopentadec-2-enoyl-CoA	990.9	483.9	100	35
Heptadecanoyl-CoA (IS)	1020.6	513.6	100	35

Quantification

Prepare calibration standards of **(E)-isopentadec-2-enoyl-CoA** in the reconstitution solvent, ranging from 0.1 to 100 ng/mL. Each calibrant should contain the internal standard at a constant concentration. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of

(E)-isopentadec-2-enoyl-CoA in the biological samples is then determined from this calibration curve.

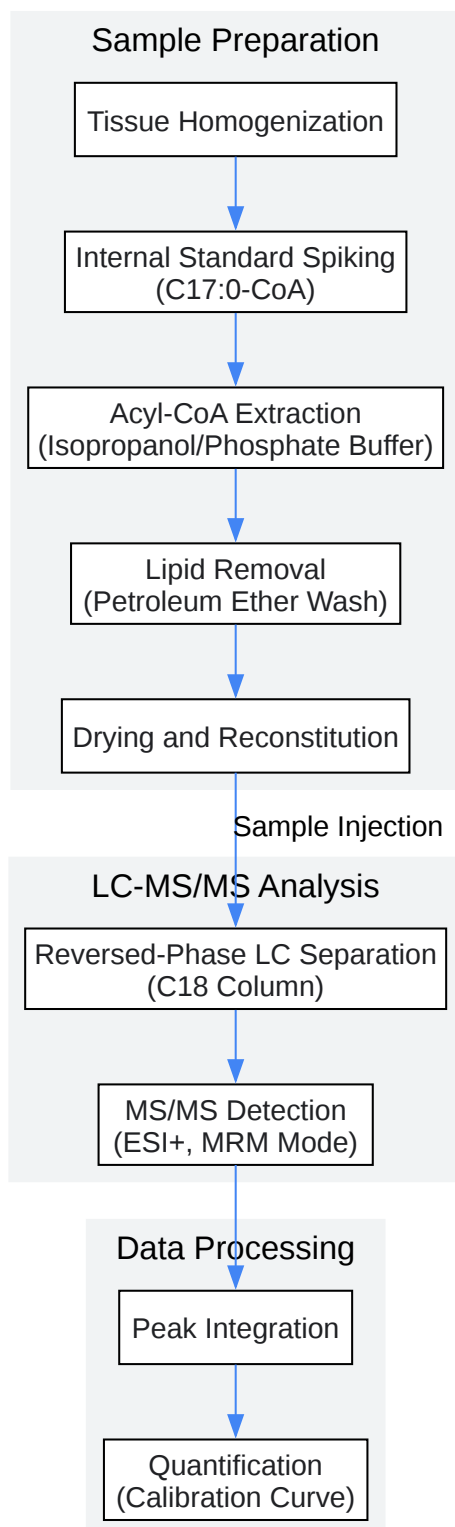
Data Presentation

The following table summarizes the performance characteristics of the method, which should be validated according to established guidelines.[\[3\]](#)[\[5\]](#)

Parameter	(E)-isopentadec-2-enoyl-CoA
Linearity (r^2)	> 0.995
LLOQ (ng/mL)	0.1
ULOQ (ng/mL)	100
Accuracy (% Bias)	85-115%
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Recovery (%)	> 80%

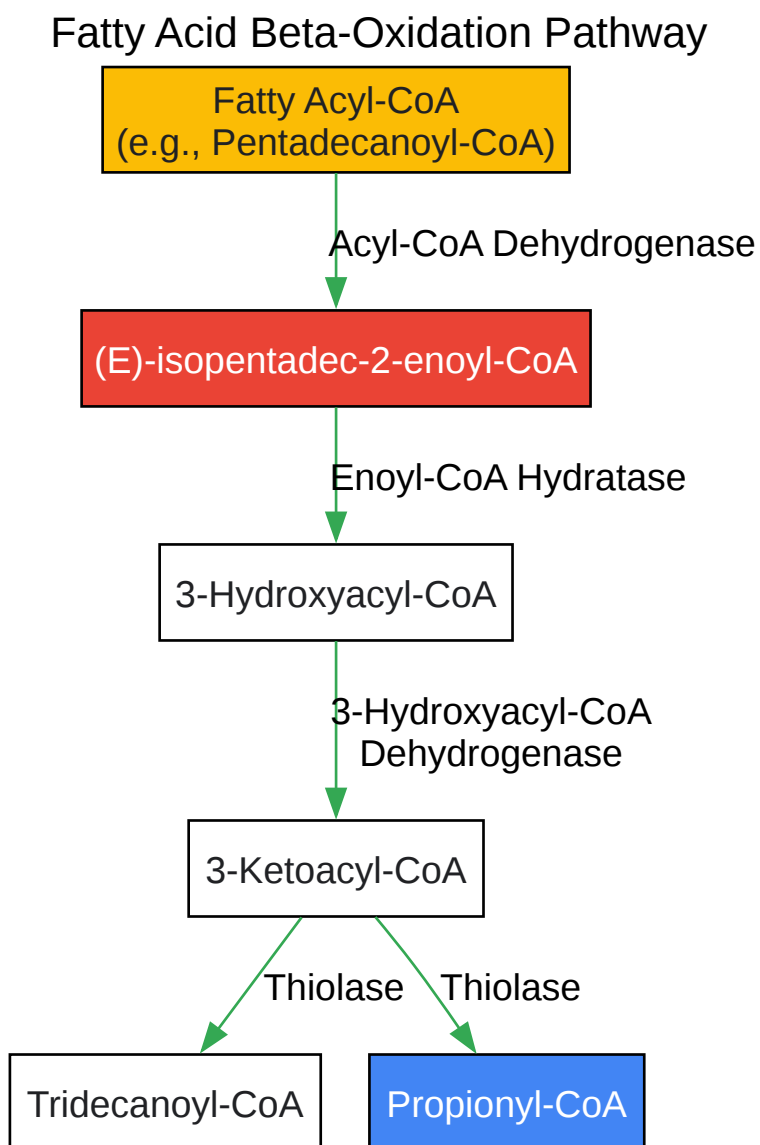
Visualizations

Experimental Workflow for (E)-isopentadec-2-enoyl-CoA Quantification



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Caption: Workflow for the quantification of **(E)-isopentadec-2-enoyl-CoA**.



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Caption: Involvement of **(E)-isopentadec-2-enoyl-CoA** in beta-oxidation.

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